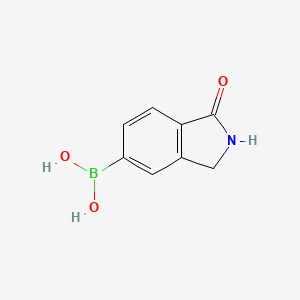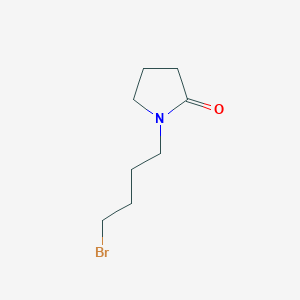
1-(4-Bromobutyl)pyrrolidin-2-one
Vue d'ensemble
Description
1-(4-Bromobutyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H14BrNO . It has a molecular weight of 220.11 . It is also known as bropirrolidinone, 4-bromobutylpyrrolidinone, or 4-bromobutyl-2-pyrrolidinone.
Synthesis Analysis
The synthesis of 1-(4-Bromobutyl)pyrrolidin-2-one involves the use of raw materials like 2-Pyrrolidinone and 1,4-Dibromobutane . There are several synthetic strategies used for the creation of pyrrolidine compounds, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 1-(4-Bromobutyl)pyrrolidin-2-one consists of a five-membered pyrrolidine ring attached to a 4-bromobutyl group . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists .Physical And Chemical Properties Analysis
1-(4-Bromobutyl)pyrrolidin-2-one has a predicted boiling point of 326.0±25.0 °C and a predicted density of 1.375±0.06 g/cm3 . Its pKa is predicted to be -0.47±0.20 .Orientations Futures
Pyrrolidine derivatives, including 1-(4-Bromobutyl)pyrrolidin-2-one, have been highlighted for their potential in drug discovery due to their versatile scaffold for novel biologically active compounds . They are expected to continue playing a significant role in the design of new compounds with different biological profiles .
Propriétés
IUPAC Name |
1-(4-bromobutyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTHCOQLDAEMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobutyl)pyrrolidin-2-one | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

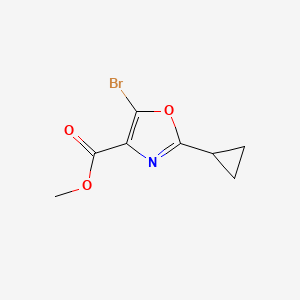
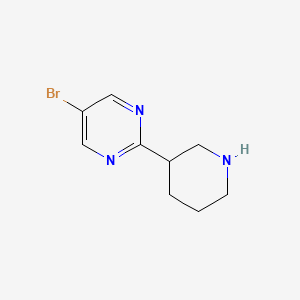
[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B3232684.png)
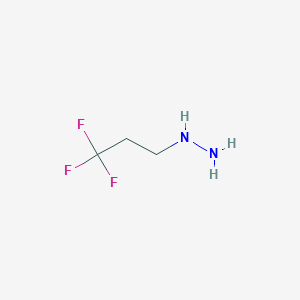
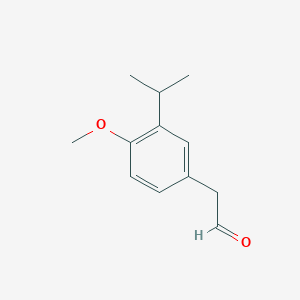
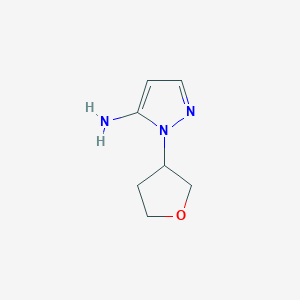
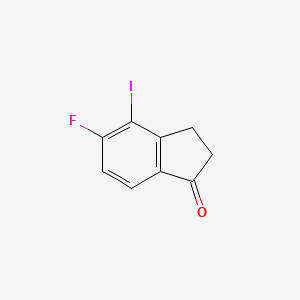
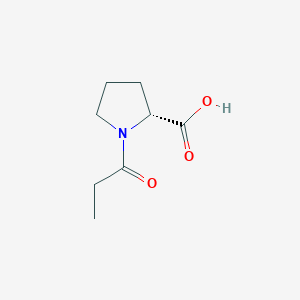
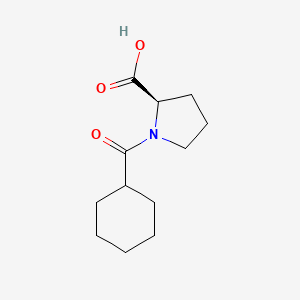
![1-Propanol, 3-[(2-chloro-4-quinazolinyl)amino]-](/img/structure/B3232732.png)
![2,6-Dibromo-4,8-di(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3232738.png)
![Tetrakis[(pivaloyloxy)methyl] methylenediphosphonate](/img/structure/B3232748.png)
![Methyl 4-[3-(4-aminophenyl)propyl]benzoate](/img/structure/B3232750.png)
